

Application Notes and Protocols: Synthesis of Azo Pigments Using 3-Amino-4-methoxybenzanilide

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various azo pigments using **3-Amino-4-methoxybenzanilide** as a key intermediate. This document is intended for professionals in research and development who require a comprehensive understanding of the synthesis and properties of these important colorants.

Introduction

3-Amino-4-methoxybenzanilide, also known as Fast Red KD Base, is a crucial aromatic amine used as a diazo component in the manufacturing of a range of high-performance azo pigments.^[1] Its molecular structure allows for the formation of a stable diazonium salt, which subsequently undergoes a coupling reaction with various aromatic compounds (coupling components) to produce pigments with desirable properties such as high color strength, good lightfastness, and thermal stability.^[1] The purity of **3-Amino-4-methoxybenzanilide** is a critical factor that directly influences the final properties of the pigment.^[1]

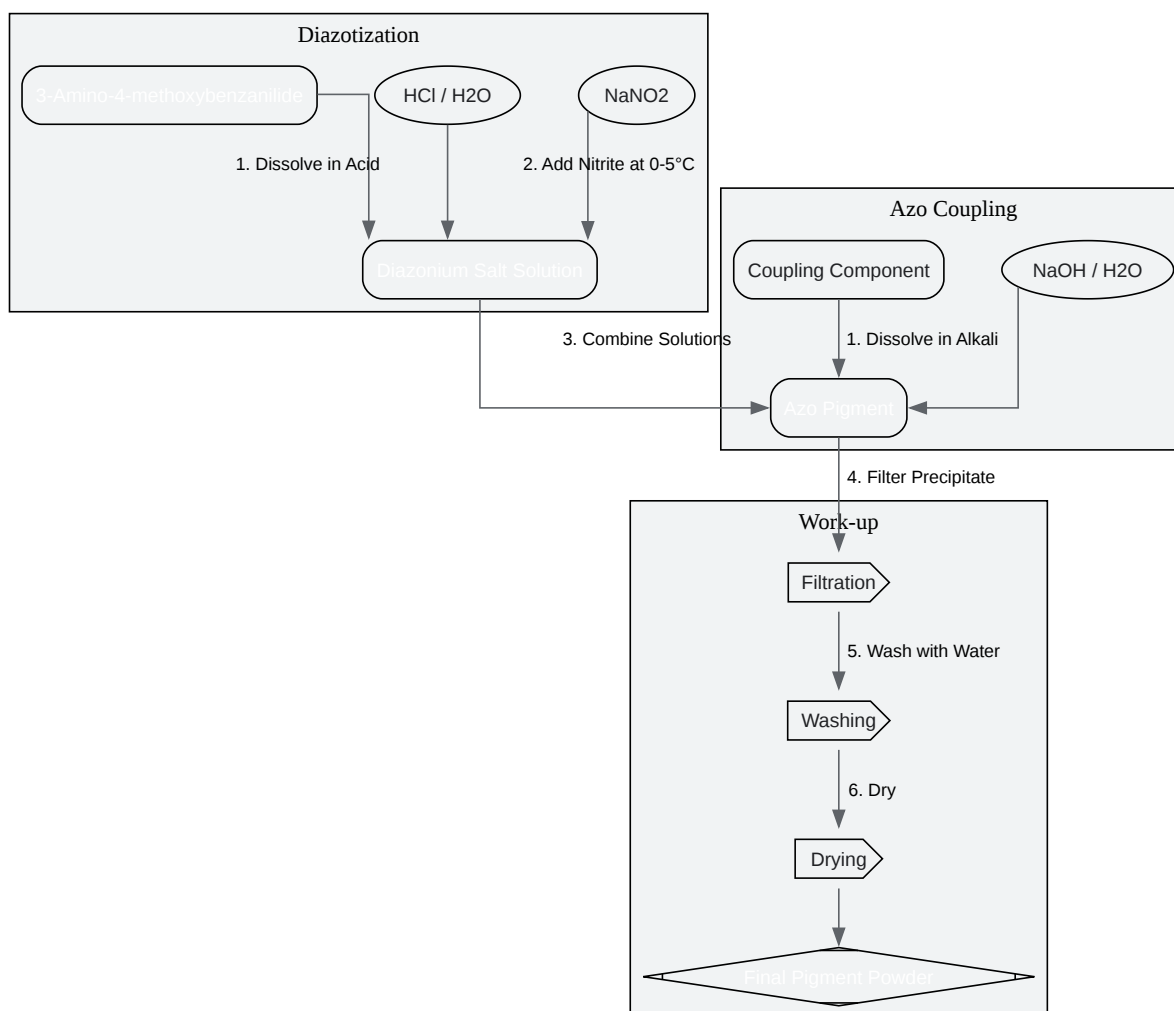
This document outlines the synthesis of representative azo pigments derived from **3-Amino-4-methoxybenzanilide**, including Pigment Red 146, Pigment Red 31, and a note on its use in other pigments like Pigment Violet 43.^{[2][3]}

General Synthesis Pathway

The synthesis of azo pigments from **3-Amino-4-methoxybenzanilide** follows a two-step process:

- **Diazotization:** The primary aromatic amine group of **3-Amino-4-methoxybenzanilide** is converted into a diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) under acidic conditions and low temperatures.
- **Azo Coupling:** The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component (e.g., a naphthol derivative) to form the final azo pigment.

The overall workflow for this synthesis is depicted in the following diagram.



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General workflow for azo pigment synthesis.

Quantitative Data Summary

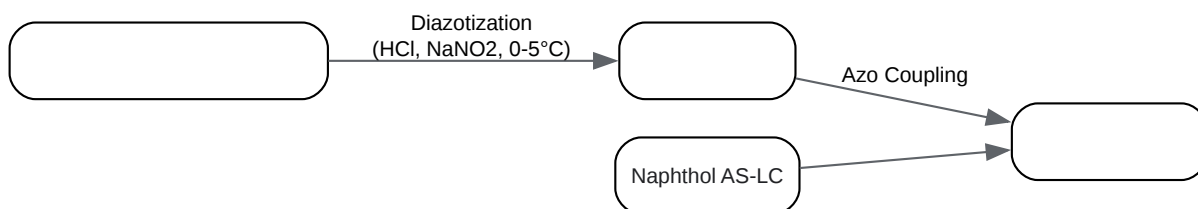
The following table summarizes key quantitative data for representative azo pigments synthesized from **3-Amino-4-methoxybenzanilide**.

Pigment Name	C.I. Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
Pigment Red 146	12485	5280-68-2	$C_{33}H_{25}Cl_2N_5O_5$	610.16	Blue-shade red, good fastness properties.[4]
Pigment Red 31	12360	6448-96-0	$C_{31}H_{23}N_5O_6$	561.54	Blue-light red, good light and heat resistance.[3][5]
Pigment Violet 43	12340	79665-29-5	$C_{32}H_{25}ClN_4O_4$	565.02	Brilliant blue-purple.

Experimental Protocols

Synthesis of Pigment Red 146 (C.I. 12485)

Pigment Red 146 is synthesized through the diazotization of **3-Amino-4-methoxybenzanilide** and subsequent coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC).



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Synthesis of Pigment Red 146.

Materials:

- **3-Amino-4-methoxybenzanilide** (Red Base KD)
- Hydrochloric acid (30%)
- Glacial acetic acid
- Sodium nitrite (35% solution)
- Naphthol AS-LC
- Sodium hydroxide
- Deionized water

Protocol:

Part 1: Preparation of the Diazonium Salt Solution (Coupling Solution A)[6]

- In a suitable reaction vessel, combine 100 kg of deionized water, 8 kg of **3-Amino-4-methoxybenzanilide**, 15 kg of 30% hydrochloric acid, and 10 kg of glacial acetic acid.
- Stir the mixture for 15 minutes until all solids are dissolved.
- Cool the solution to 3°C using an ice bath.
- Slowly add a 35% sodium nitrite solution and allow the reaction to proceed for 35 minutes to form the diazonium salt solution.

Part 2: Preparation of the Coupling Component Solution (Coupling Solution B)[6]

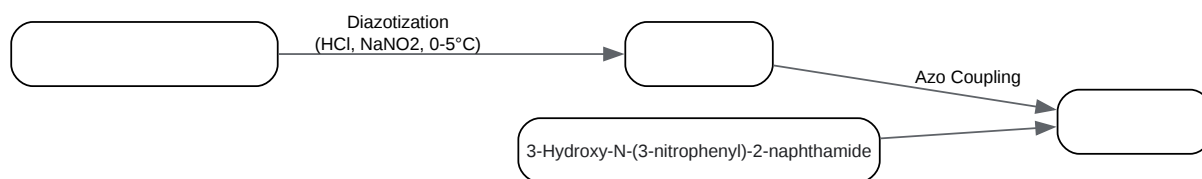
- In a separate vessel, dissolve 5 kg of sodium hydroxide in 200 kg of deionized water.
- Heat the solution to 95°C and add Naphthol AS-LC, stirring until completely dissolved.

Part 3: Azo Coupling Reaction[6]

- At 35°C, add the Naphthol AS-LC solution (Coupling Solution B) dropwise to the diazonium salt solution (Coupling Solution A) with vigorous stirring.
- After the addition is complete, continue to stir the reaction mixture for 60 minutes.
- Heat the mixture to 80°C and maintain this temperature for 30 minutes.
- Filter the resulting precipitate and wash with deionized water until the filtrate is neutral.
- Dry the collected solid at 75°C to obtain Pigment Red 146.

Synthesis of Pigment Red 31 (C.I. 12360)

Pigment Red 31 is produced by the diazotization of **3-Amino-4-methoxybenzanilide** and subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[3]



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Synthesis of Pigment Red 31.

Materials:

- **3-Amino-4-methoxybenzanilide**
- Hydrochloric acid
- Sodium nitrite
- 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide
- Sodium hydroxide

- Deionized water

Protocol:

Part 1: Diazotization of **3-Amino-4-methoxybenzanilide**

- Suspend **3-Amino-4-methoxybenzanilide** in a mixture of water and hydrochloric acid.
- Cool the suspension to 0-5°C in an ice bath with constant stirring.
- Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
- Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.

Part 2: Preparation of the Coupling Component Solution

- In a separate beaker, dissolve 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide in an aqueous solution of sodium hydroxide.
- Cool this solution to 0-5°C in an ice bath.

Part 3: Azo Coupling

- Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of Pigment Red 31 will form.
- Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure complete coupling.
- Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry the pigment in an oven at a controlled temperature.

Note on Other Pigments

3-Amino-4-methoxybenzanilide is a versatile intermediate used in the synthesis of several other azo pigments. For instance, it is a listed precursor for C.I. Pigment Violet 43.[2] The general synthesis principle remains the same, involving the diazotization of **3-Amino-4-**

methoxybenzanilide followed by coupling with a specific coupling component to achieve the desired violet hue.

Safety Precautions

- All experimental work should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- Diazonium salts can be unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.
- Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each compound before use.

These protocols provide a foundation for the synthesis of azo pigments from **3-Amino-4-methoxybenzanilide**. Researchers may need to optimize reaction conditions to achieve desired pigment characteristics.

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References

1. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
2. Page loading... [guidechem.com]
3. Pigment Red 31 [dyestuffintermediates.com]
4. zeyachem.net [zeyachem.net]
5. Pigment Red 31 | Fineland Chem [finelandchem.com]
6. CN110283475A - A kind of preparation method of pigment red 146 - Google Patents [patents.google.com]

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